molecular formula C23H25N3O B11979360 1-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-2-naphthol

1-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-2-naphthol

Cat. No.: B11979360
M. Wt: 359.5 g/mol
InChI Key: NUQJUDXIJOFSQB-LFVJCYFKSA-N
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Description

1-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-2-naphthol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthol core linked to a piperazine ring substituted with a 4-methylbenzyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-2-naphthol typically involves the condensation of 2-naphthol with 4-(4-methylbenzyl)-1-piperazinecarbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-2-naphthol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of naphthoquinones or other oxidized products.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-2-naphthol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-2-naphthol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(E)-(2-{4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]-2-naphthyl 3-methylbenzoate
  • 4-[(4-methylbenzyl)oxy]benzohydrazide

Uniqueness

1-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-2-naphthol stands out due to its unique combination of a naphthol core and a piperazine ring with a 4-methylbenzyl substitution. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H25N3O

Molecular Weight

359.5 g/mol

IUPAC Name

1-[(E)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C23H25N3O/c1-18-6-8-19(9-7-18)17-25-12-14-26(15-13-25)24-16-22-21-5-3-2-4-20(21)10-11-23(22)27/h2-11,16,27H,12-15,17H2,1H3/b24-16+

InChI Key

NUQJUDXIJOFSQB-LFVJCYFKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=C(C=CC4=CC=CC=C43)O

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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